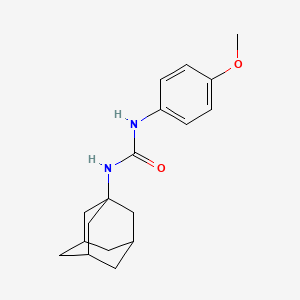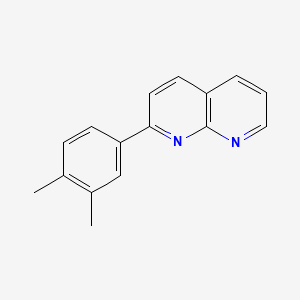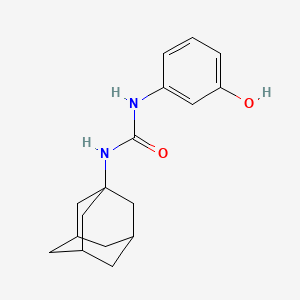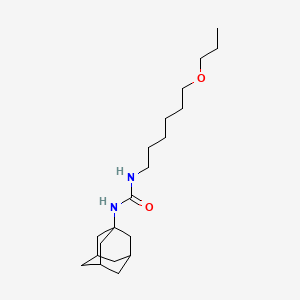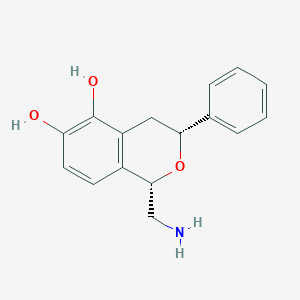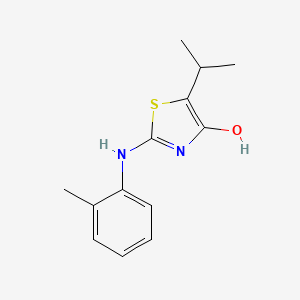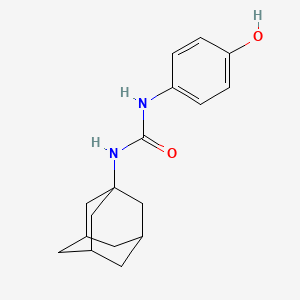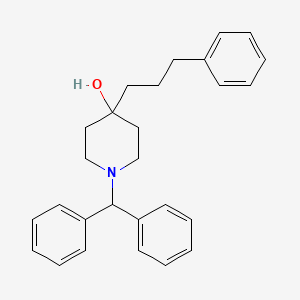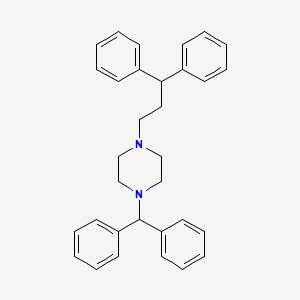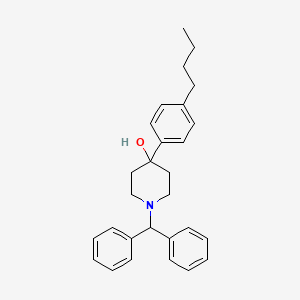
18-Methylaminocoronaridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methylaminocoronaridine is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont
Méthodes De Préparation
The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:
Initial Derivatization: Ibogaine is first converted into a suitable intermediate through a series of chemical reactions.
Methylation: The intermediate is then methylated using methylamine under controlled conditions.
Purification: The final product is purified using chromatographic techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
18-Methylaminocoronaridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its pharmacological properties.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Researchers have explored its effects on biological systems, particularly its interactions with nicotinic acetylcholine receptors.
Mécanisme D'action
The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
18-Methylaminocoronaridine is similar to other ibogaine derivatives, such as:
2-Methoxyethyl-18-methoxycoronaridinate: This compound has a slightly stronger effect as an NMDA antagonist and weaker effects on opioid receptors compared to this compound.
18-Methoxycoronaridine: Another derivative with similar anti-addictive properties but different pharmacological profiles.
Coronaridine: The parent compound from which this compound is derived.
Ibogaine: The natural alkaloid from which all these derivatives are synthesized.
The uniqueness of this compound lies in its specific molecular modifications, which enhance its selectivity and potency as an anti-addiction agent.
Propriétés
Formule moléculaire |
C22H29N3O2 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1 |
Clé InChI |
YKMOJVPLIUXEIP-JNBMDGLNSA-N |
SMILES isomérique |
CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canonique |
CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


